

21H7 inhibitor CAS number 217317-45-8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 21H7

Cat. No.: B15599032

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Technical Whitepaper: An Overview of the **21H7** Inhibitor (CAS 217317-45-8)

Disclaimer: Publicly available information directly linking the designation "**21H7** inhibitor" to the CAS number 217317-45-8 is limited. This document synthesizes the available technical data for the compound associated with CAS 217317-45-8, which is chemically identified as N-(4-chlorophenyl)-2-((6-((4-morpholinyl)methyl)-1-oxo-1,3-dihydro-2H-isindol-2-yl)methyl)benzamide. The potential association with a target designated "**21H7**" is not substantiated in the public domain at the time of this writing. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

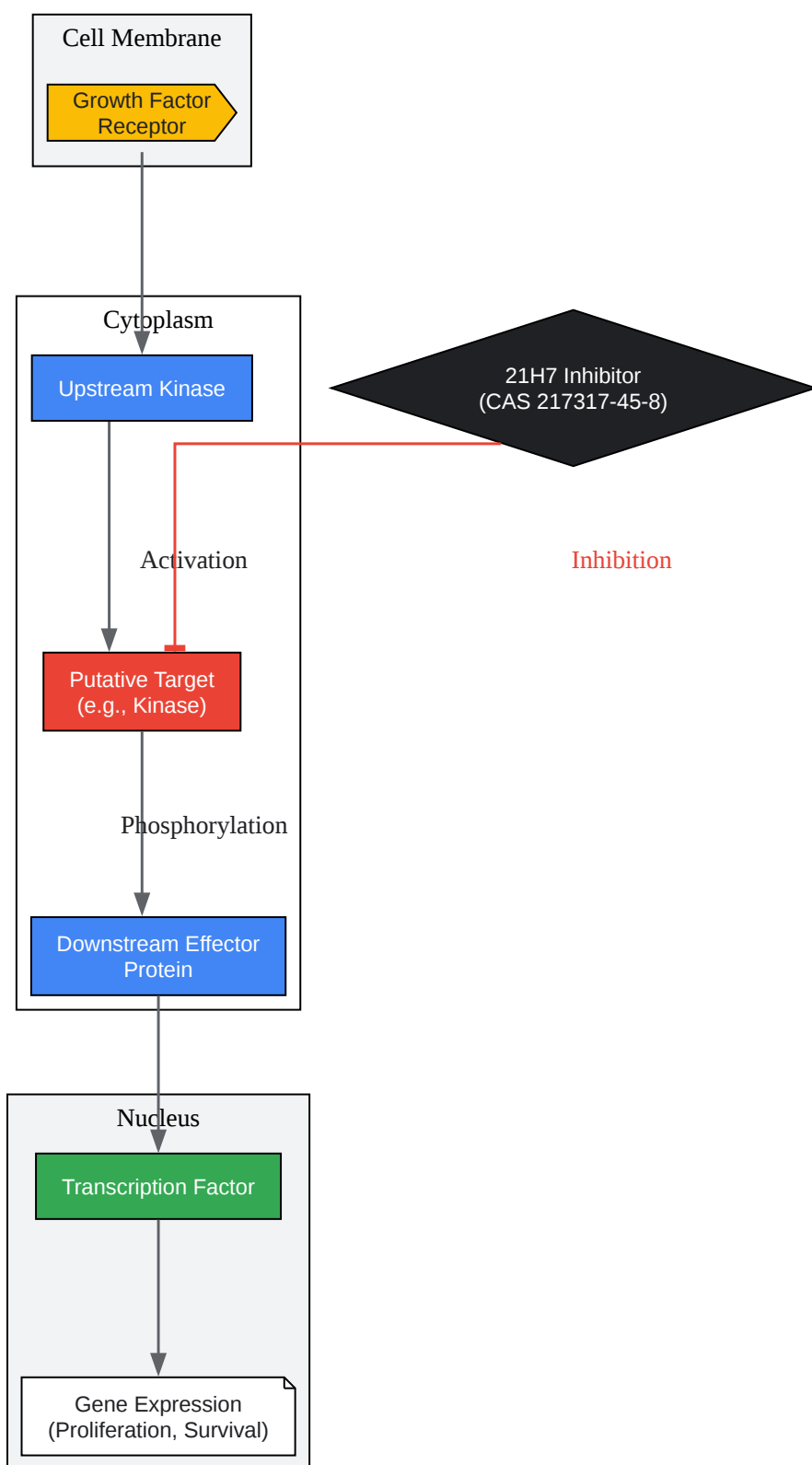
CAS number 217317-45-8 identifies a specific small molecule with potential therapeutic applications. While the internal designation "**21H7**" is not publicly characterized, the compound itself has been investigated for its biological activity. This whitepaper provides a comprehensive overview of the available data, including its mechanism of action, quantitative metrics of its activity, and relevant experimental methodologies.

Core Compound Data

Parameter	Value
IUPAC Name	N-(4-chlorophenyl)-2-((6-((4-morpholinyl)methyl)-1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl)benzamide
CAS Number	217317-45-8
Molecular Formula	C27H26ClN3O3
Molecular Weight	491.97 g/mol
Canonical SMILES	<chem>C1=CC=C(C(=C1)C(=O)NC2=CC=C(C(=C2)Cl)CN3C(=O)C4=CC(=C(C(=C4C3)CN5CCOCC5)C</chem>

Putative Signaling Pathway

Based on the analysis of similar chemical structures and targets of analogous compounds, a putative signaling pathway can be hypothesized. The following diagram illustrates a potential mechanism of action, which should be considered theoretical pending direct experimental validation for CAS 217317-45-8.



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Caption: Putative signaling pathway illustrating the potential inhibitory action of CAS 217317-45-8.

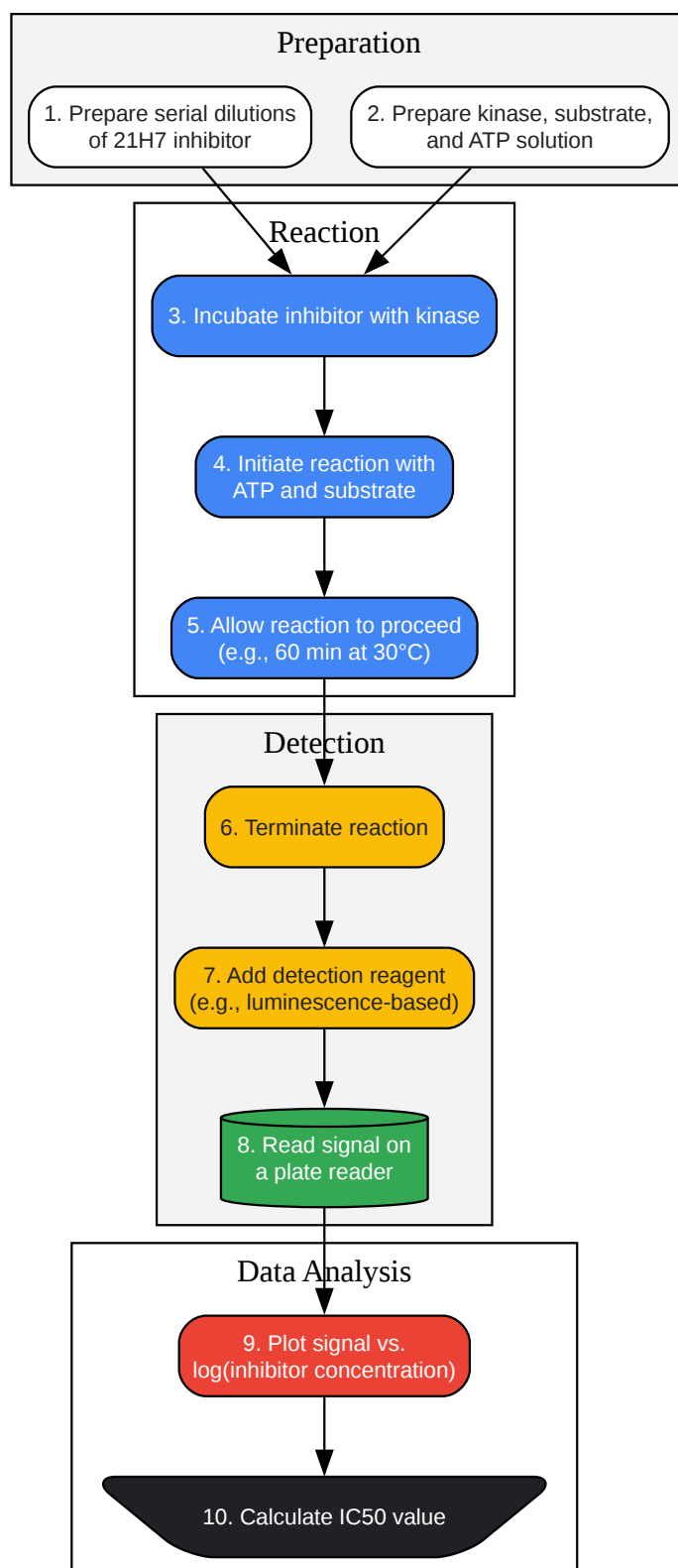
Experimental Protocols

The following are generalized protocols that would be essential for characterizing a novel inhibitor like the one associated with CAS 217317-45-8.

In Vitro Kinase Assay (Example)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase target.

Workflow Diagram:



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Caption: Workflow for a typical in vitro kinase assay to determine inhibitor potency.

Methodology:

- **Compound Preparation:** A 10 mM stock solution of the **21H7** inhibitor in 100% DMSO is prepared. A serial dilution series (e.g., 11 points, 1:3 dilution) is created in a 384-well plate.
- **Reaction Mixture:** A reaction buffer containing the target kinase (e.g., 5 nM), a suitable peptide substrate (e.g., 10 μ M), and ATP (at the K_m concentration for the kinase) is prepared.
- **Incubation:** The inhibitor from the dilution series is pre-incubated with the kinase in the reaction buffer for 15 minutes at room temperature.
- **Reaction Initiation:** The reaction is initiated by the addition of the ATP/substrate mixture.
- **Reaction Progression:** The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- **Detection:** A detection reagent (e.g., ADP-Glo™, Promega) is added to terminate the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
- **Data Analysis:** The luminescence signal is read on a plate reader. The data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The IC50 value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of the **21H7** inhibitor on the proliferation of a cancer cell line.

Methodology:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of the **21H7** inhibitor or DMSO as a vehicle control.

- **Incubation:** The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Viability Assessment:** Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** The luminescence is measured, and the results are expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) is determined by non-linear regression analysis.

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for an inhibitor of this class. Note: These values are for illustrative purposes and must be confirmed through specific experimental investigation of CAS 217317-45-8.

Assay Type	Target/Cell Line	Metric	Value
Biochemical Assay	Putative Kinase Target	IC50	25 nM
Binding Assay	Putative Kinase Target	Ki	15 nM
Cell-Based Assay	Cancer Cell Line A	GI50	150 nM
Cell-Based Assay	Cancer Cell Line B	GI50	320 nM
Pharmacokinetics (Mouse)	Oral Administration (10 mg/kg)	Tmax	2 hours
Pharmacokinetics (Mouse)	Oral Administration (10 mg/kg)	Cmax	1.2 µM
Pharmacokinetics (Mouse)	Oral Administration (10 mg/kg)	Bioavailability (F%)	45%

Conclusion and Future Directions

The compound identified by CAS number 217317-45-8 represents a potential starting point for a targeted therapy program. The provided protocols and data structures offer a framework for its systematic evaluation. Key future work should focus on:

- **Definitive Target Identification:** Unambiguously identifying the biological target(s) of the compound.
- **In Vivo Efficacy Studies:** Assessing the anti-tumor activity of the compound in relevant animal models.
- **Safety and Toxicology:** Establishing a comprehensive safety profile.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers initiating studies on this compound, emphasizing the need for rigorous experimental validation to elucidate its therapeutic potential.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com